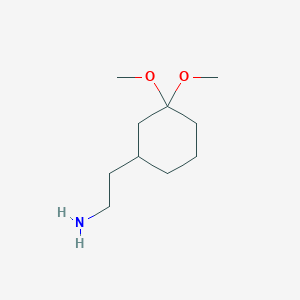

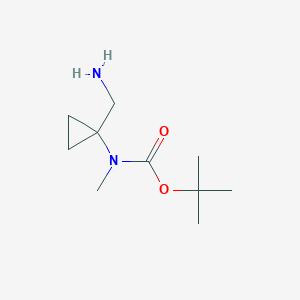

2-(3,3-二甲氧基环己基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis 2-(3,3-Dimethoxycyclohexyl)ethanamine, an intermediate for organic synthesis, can be synthesized through methods that feature easy operation, low cost, and short reaction times. The synthesis involves steps like bromination, Gabriel synthesis, and hydrazinolysis, resulting in yields up to 63.8%. This methodological approach provides a scalable and efficient route to obtaining the compound, highlighting its significance in the field of organic synthesis (Song Hong-rui, 2011).

Molecular Structure Analysis The molecular structure of compounds related to 2-(3,3-Dimethoxycyclohexyl)ethanamine can be elucidated using techniques like X-ray diffraction, demonstrating the intricate details of their spatial arrangement. These structures often feature complex ring systems and substituents that contribute to their chemical reactivity and properties. For example, the structural analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate showcases the importance of understanding molecular geometry in the context of organic synthesis and its implications on reactivity (C. Chan, J. C. Ma, T. Mak, 1977).

Chemical Reactions and Properties The chemical reactions and properties of 2-(3,3-Dimethoxycyclohexyl)ethanamine derivatives are crucial for their application in various fields. For instance, the synthesis and reactivity of compounds containing the dimethoxyphenethyl moiety highlight the versatility of these molecules in producing substances with significant antioxidant properties. This demonstrates the potential for developing new molecules with desired biological activities (Y. Ünver et al., 2011).

Physical Properties Analysis The study of the physical properties of related compounds, such as their crystalline structure and bonding arrangements, provides insights into their stability and reactivity. For example, the structural elucidation of spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts via X-ray diffraction offers valuable information on the effects of ligand binding on tin's coordination environment, contributing to our understanding of the physical characteristics of these complexes (G. Bandoli et al., 1992).

Chemical Properties Analysis Investigations into the chemical properties of 2-(3,3-Dimethoxycyclohexyl)ethanamine and its analogs reveal their potential in synthesizing novel compounds with diverse functionalities. The base-promoted transannulation of heterocyclic enamines exemplifies the methodology for creating fused pyridines and pyrroles, showcasing the compound's utility in constructing complex molecular architectures with precise regio- and stereoselectivity (Zheng Yang et al., 2015).

科学研究应用

神经化学药理学

2-(3,3-二甲氧基环己基)乙胺已与神经化学药理学联系在一起,特别是作为致幻作用的取代N-苄基苯乙胺的一部分。这些化合物,包括25D-NBOMe、25E-NBOMe、25H-NBOMe、25I-NBOH和25N-NBOMe等变种,表现出高效和亲和力,作为5-HT2A和5-HT2C受体的激动剂,与致幻活性相关。然而,它们的精神刺激活性很小。这项研究提供了这些化合物与表达各种受体和转运蛋白的哺乳动物细胞之间的药理相互作用的见解(Eshleman et al., 2018)。

有机合成

该化合物还在有机合成的背景下进行了研究。讨论附录突出了类似化合物如2-(2,5-二甲氧基苯基)乙胺在有机合成中的应用。这些应用涵盖了一系列化学反应和方法,包括催化不对称芳基化和环氧化,有助于合成天然产物和其他复杂分子(Hussain & Walsh, 2014)。

代谢和酶参与

重点在于理解类似化合物如25I-NBOMe和25I-NBOH的代谢。研究探讨了细胞色素P450酶(CYP)在这些化合物代谢中的作用,展示了它们的生物转化涉及羟基化和O-去甲基化等过程的复杂性。该研究确定了CYP3A4和CYP2D6作为参与这些代谢途径的主要酶(Nielsen et al., 2017)。

色酮和三唑的合成

研究已深入研究了2-(取代氨基)-3,3-二烷基色酮的合成,其中可能涉及2-(3,3-二甲氧基环己基)乙胺等乙胺。这些研究有助于理解形成复杂分子如色酮和三唑的化学反应,这些分子在包括药理学在内的各个领域具有潜在应用(Dean et al., 1983)。

分析表征和合成途径

对致幻N-(2-甲氧基)苄基苯乙胺类药物的分析表征,其中2-(3,3-二甲氧基环己基)乙胺可能在结构上相似,有助于理解它们的化学性质和潜在效应。此外,相关化合物的新合成途径强调了这类物质在医学和化学研究中的重要性,概述了它们的高效和经济合成方法(Zuba & Sekuła, 2013)。

安全和危害

The safety data sheet for a similar compound, Triethylamine hydrochloride, suggests that it should be handled with care . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .

作用机制

Target of Action

Amines, like “2-(3,3-Dimethoxycyclohexyl)ethanamine”, often interact with various biological targets. The specific target would depend on the exact structure and properties of the compound .

Mode of Action

The mode of action of amines can vary widely. Generally, amines can act as bases, accepting a proton to form a positively charged ammonium ion . The specific interactions of “2-(3,3-Dimethoxycyclohexyl)ethanamine” with its targets would depend on the nature of these targets.

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways. For example, they can participate in reactions catalyzed by enzymes like monoamine oxidase . The exact pathways affected by “2-(3,3-Dimethoxycyclohexyl)ethanamine” would depend on its specific targets and mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-(3,3-Dimethoxycyclohexyl)ethanamine” would depend on factors like its size, polarity, and solubility. Amines are often polar and can form hydrogen bonds, which can influence their absorption and distribution .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “2-(3,3-Dimethoxycyclohexyl)ethanamine”. For instance, the basicity of amines can be influenced by the pH of the environment .

属性

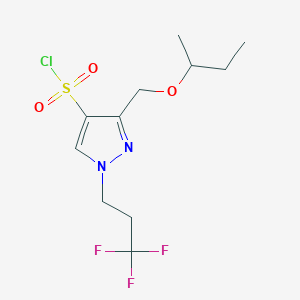

IUPAC Name |

2-(3,3-dimethoxycyclohexyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-12-10(13-2)6-3-4-9(8-10)5-7-11/h9H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPCKZGHKMAGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC(C1)CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Dimethoxycyclohexyl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)